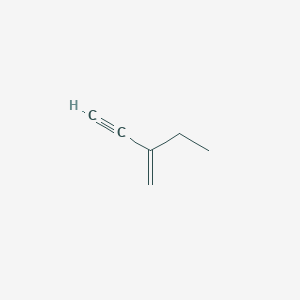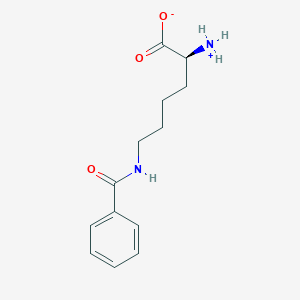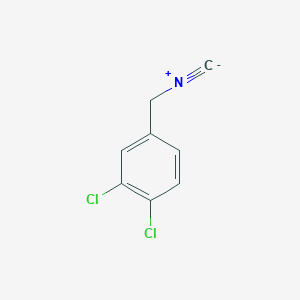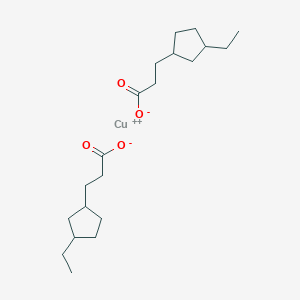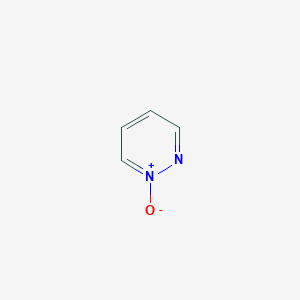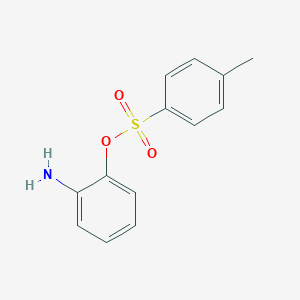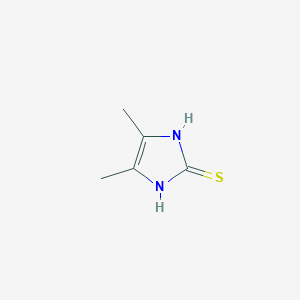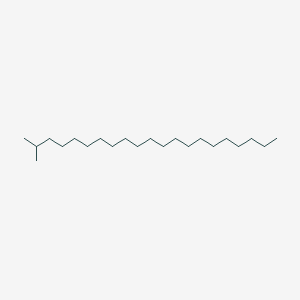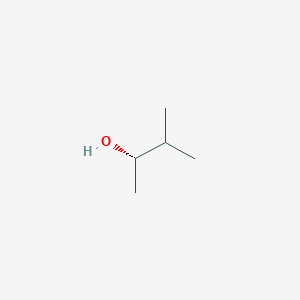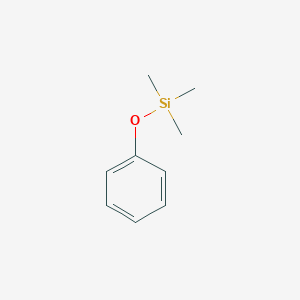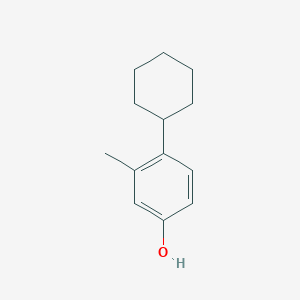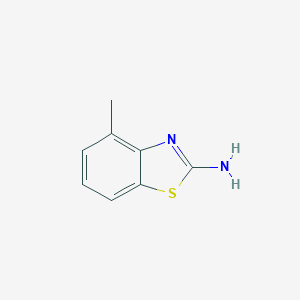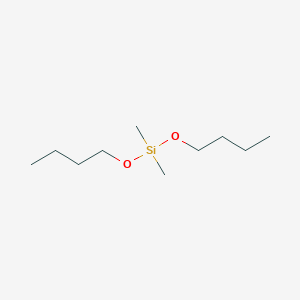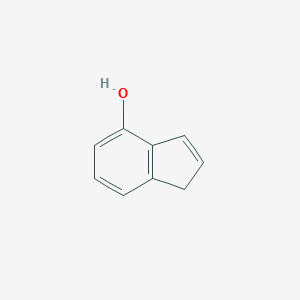
1H-Inden-4-ol
Overview
Description
1H-Inden-4-ol is a chemical compound that belongs to the family of indenols. It is a colorless liquid that has a unique structure and properties. The compound has been widely studied in scientific research due to its potential therapeutic applications.
Scientific Research Applications
1H-Inden-4-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been studied for its potential use as a chiral building block in organic synthesis.
Mechanism Of Action
The mechanism of action of 1H-Inden-4-ol is not well understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. Studies have shown that 1H-Inden-4-ol inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory genes.
Biochemical And Physiological Effects
1H-Inden-4-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of cyclooxygenase-2 (COX-2). The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1H-Inden-4-ol in lab experiments is its high purity and yield. The compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 1H-Inden-4-ol is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1H-Inden-4-ol. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, there is a need for further studies on the mechanism of action of 1H-Inden-4-ol to better understand its effects on the body.
Conclusion
In conclusion, 1H-Inden-4-ol is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The synthesis of 1H-Inden-4-ol can be achieved through various methods, with the reduction of 1H-indene-1,3(2H)-dione being the most common. While there are some limitations to using 1H-Inden-4-ol in lab experiments, its unique structure and properties make it a promising compound for future research.
properties
CAS RN |
1194-60-1 |
|---|---|
Product Name |
1H-Inden-4-ol |
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1H-inden-4-ol |
InChI |
InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6,10H,3H2 |
InChI Key |
TZEIAPXWECOJGT-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C=CC=C2O |
Canonical SMILES |
C1C=CC2=C1C=CC=C2O |
synonyms |
1H-Inden-4-ol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


